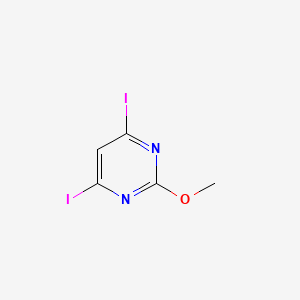
4,6-Diiodo-2-methoxy-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodo-2-methoxy-pyrimidine is a pyrimidine derivative characterized by the presence of two iodine atoms at the 4th and 6th positions and a methoxy group at the 2nd position Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methoxy-pyrimidine typically involves the iodination of 2-methoxy-pyrimidine. One common method includes the reaction of 4,6-dichloro-2-methoxy-pyrimidine with sodium iodide in the presence of acetone. The reaction is carried out at room temperature for a couple of hours, resulting in the substitution of chlorine atoms with iodine atoms .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diiodo-2-methoxy-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the pyrimidine ring with aromatic rings.
Applications De Recherche Scientifique
4,6-Diiodo-2-methoxy-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4,6-Diiodo-2-methoxy-pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-2-methoxy-pyrimidine: Similar structure but with chlorine atoms instead of iodine.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups instead of methoxy and iodine groups.
Uniqueness: 4,6-Diiodo-2-methoxy-pyrimidine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties. The iodine atoms make it more suitable for specific applications, such as in the formation of halogen bonds in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H4I2N2O |
|---|---|
Poids moléculaire |
361.91 g/mol |
Nom IUPAC |
4,6-diiodo-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4I2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Clé InChI |
FPTGEALUVACZQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=N1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


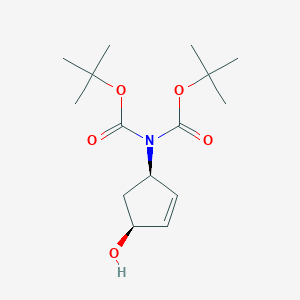

![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

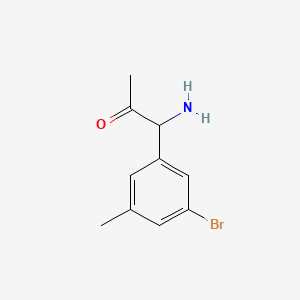

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
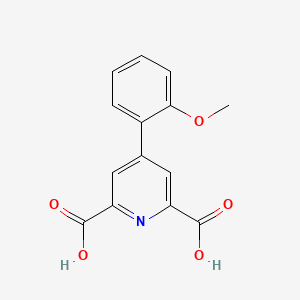
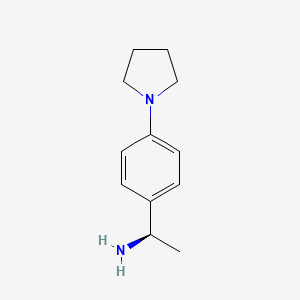
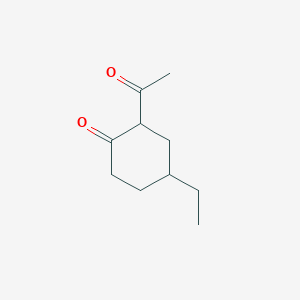
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![2-(3-Fluorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13056343.png)
